molecular formula C23H23N5OS B2428838 2-((1-(3,4-dimethylphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-N-methyl-N-phenylacetamide CAS No. 1105203-96-0

2-((1-(3,4-dimethylphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-N-methyl-N-phenylacetamide

Cat. No. B2428838
CAS RN: 1105203-96-0
M. Wt: 417.53
InChI Key: RHFDOLNADHJRSA-UHFFFAOYSA-N
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Description

2-((1-(3,4-dimethylphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-N-methyl-N-phenylacetamide is a useful research compound. Its molecular formula is C23H23N5OS and its molecular weight is 417.53. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Derivative Studies

  • Synthesis and Anticonvulsant Activity : A study by Tarikogullari et al. (2010) synthesized JV-phenylacetamide derivatives with heterocyclic rings, including pyrazole and 1, 2, 4-triazole, and evaluated their anticonvulsant activities. This research indicates the potential of related compounds in anticonvulsant drug development Tarikogullari et al., 2010.

  • Cycloaddition Synthesis of Novel Derivatives : Rahmouni et al. (2014) reported on the synthesis of novel isoxazolines and isoxazoles through cycloaddition, starting from pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives. This research contributes to the understanding of the synthesis pathways and potential applications of such compounds Rahmouni et al., 2014.

  • Antimicrobial and Anti-Inflammatory Applications : Several studies have synthesized and evaluated the antimicrobial and anti-inflammatory activities of various derivatives. For instance, Zaki et al. (2016) synthesized isoxazoline and pyrrolo[3,4-d]isoxazole-4,6-dione derivatives with good antimicrobial activity Zaki et al., 2016. Additionally, Bondock et al. (2008) and Abdel-Gawad et al. (2003) reported on the synthesis of pyrazolo[3,4-d]pyrimidine derivatives with notable antimicrobial properties Bondock et al., 2008; Abdel-Gawad et al., 2003.

  • Antitumor and Cytotoxicity Studies : El-Morsy et al. (2017) synthesized a series of pyrazolo[3,4-d]pyrimidine derivatives and evaluated their antitumor activity, revealing some compounds with mild to moderate activity against human breast adenocarcinoma El-Morsy et al., 2017.

Future Directions

The future research directions for this compound could involve further exploration of its potential biological activities, given the interest in similar compounds for their protein inhibitory properties . Additionally, more detailed studies could be conducted to fully elucidate its physical and chemical properties.

properties

IUPAC Name

2-[1-(3,4-dimethylphenyl)-4-methylpyrazolo[3,4-d]pyridazin-7-yl]sulfanyl-N-methyl-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N5OS/c1-15-10-11-19(12-16(15)2)28-22-20(13-24-28)17(3)25-26-23(22)30-14-21(29)27(4)18-8-6-5-7-9-18/h5-13H,14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHFDOLNADHJRSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C3=C(N=NC(=C3C=N2)C)SCC(=O)N(C)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((1-(3,4-dimethylphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-N-methyl-N-phenylacetamide

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